1-{5-[4-(Methylsulfonyl)phenyl]-2-thienyl}ethanone 1-{5-[4-(Methylsulfonyl)phenyl]-2-thienyl}ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC17245773
InChI: InChI=1S/C13H12O3S2/c1-9(14)12-7-8-13(17-12)10-3-5-11(6-4-10)18(2,15)16/h3-8H,1-2H3
SMILES:
Molecular Formula: C13H12O3S2
Molecular Weight: 280.4 g/mol

1-{5-[4-(Methylsulfonyl)phenyl]-2-thienyl}ethanone

CAS No.:

Cat. No.: VC17245773

Molecular Formula: C13H12O3S2

Molecular Weight: 280.4 g/mol

* For research use only. Not for human or veterinary use.

1-{5-[4-(Methylsulfonyl)phenyl]-2-thienyl}ethanone -

Specification

Molecular Formula C13H12O3S2
Molecular Weight 280.4 g/mol
IUPAC Name 1-[5-(4-methylsulfonylphenyl)thiophen-2-yl]ethanone
Standard InChI InChI=1S/C13H12O3S2/c1-9(14)12-7-8-13(17-12)10-3-5-11(6-4-10)18(2,15)16/h3-8H,1-2H3
Standard InChI Key SHWYUHMMGKAHTK-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1=CC=C(S1)C2=CC=C(C=C2)S(=O)(=O)C

Introduction

Synthesis

2.1 General Synthesis Approach

The synthesis of 1-{5-[4-(Methylsulfonyl)phenyl]-2-thienyl}ethanone typically involves:

  • Formation of the Thienyl Core: The thienyl ring is prepared through cyclization reactions involving sulfur-containing precursors.

  • Attachment of the Methylsulfonyl Group: A methylsulfonation reaction introduces the sulfonyl group onto the phenyl ring.

  • Ketone Addition: The ethanone group is introduced via acylation reactions.

Chemical Reactivity

3.1 Reactivity Features

The reactivity of this compound is influenced by the following:

  • Thienyl Group: Enhances aromaticity and contributes to electrophilic substitution reactions.

  • Carbonyl Group (Ethanone): Participates in nucleophilic addition reactions.

  • Methylsulfonyl Group: Adds electron-withdrawing properties, stabilizing intermediates in chemical reactions.

Biological Activity

4.1 Pharmacological Potential

1-{5-[4-(Methylsulfonyl)phenyl]-2-thienyl}ethanone exhibits promising biological activities, particularly in anti-inflammatory and analgesic contexts:

  • Anti-inflammatory Properties: Studies suggest that similar compounds inhibit cyclooxygenase enzymes (COX), which are critical in inflammatory pathways.

  • Analgesic Effects: The compound may interact with pain-related biological targets, making it a potential candidate for pain management drugs.

Applications

5.1 Pharmaceutical Development

This compound serves as an intermediate in synthesizing bioactive molecules, particularly those targeting inflammation and pain pathways.

  • Drug Discovery: Its unique structure makes it a valuable scaffold for designing new therapeutic agents.

  • Lead Optimization: Modifications to its functional groups can enhance potency and selectivity against specific biological targets.

Comparative Analysis with Analogous Compounds

To understand the uniqueness of 1-{5-[4-(Methylsulfonyl)phenyl]-2-thienyl}ethanone, it is compared with structurally related compounds:

Compound NameStructural FeaturesBiological ActivityDistinctive Element
1-(4-Methylsulfonyl)phenylethanoneLacks thienyl groupAnti-inflammatorySimpler structure
2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanoneBromine substitutionSimilar anti-inflammatory activityHalogenated variant
1-[4-(2-Methylpropyl)phenyl]ethanoneAlkane substitutionAnalgesic propertiesDifferent alkane chain

This comparison highlights the thienyl group's role in enhancing chemical reactivity and biological activity.

Research Directions

Further research is required to fully explore the compound's potential:

  • Mechanistic Studies: Investigate its interaction with cyclooxygenase enzymes and other biological targets.

  • Structure-Activity Relationships (SAR): Analyze how changes to its substituents affect pharmacological properties.

  • Synthetic Optimization: Develop more efficient and sustainable synthesis methods.

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